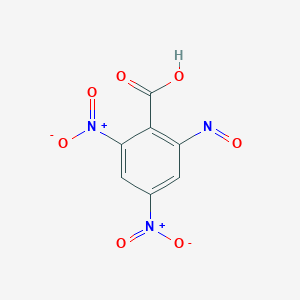

2,4-Dinitro-6-nitrosobenzoic acid

Description

2,4-Dinitro-6-nitrosobenzoic acid is a polyfunctional aromatic compound featuring a benzoic acid backbone substituted with two nitro (-NO₂) groups at positions 2 and 4 and a nitroso (-NO) group at position 4. This arrangement confers unique electronic and steric properties, influencing its reactivity and stability. The nitroso group introduces redox activity, while nitro groups enhance electrophilicity, making it a candidate for selective reactions or intermediates in heterocyclic chemistry .

Properties

CAS No. |

63820-48-4 |

|---|---|

Molecular Formula |

C7H3N3O7 |

Molecular Weight |

241.11 g/mol |

IUPAC Name |

2,4-dinitro-6-nitrosobenzoic acid |

InChI |

InChI=1S/C7H3N3O7/c11-7(12)6-4(8-13)1-3(9(14)15)2-5(6)10(16)17/h1-2H,(H,11,12) |

InChI Key |

XAHVFIKITOEXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N=O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-nitrosobenzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by controlling the reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-nitrosobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form additional nitro groups.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride

Major Products Formed

Oxidation: Formation of additional nitrobenzoic acids.

Reduction: Formation of aminobenzoic acids.

Substitution: Formation of various substituted nitrobenzoic acids

Scientific Research Applications

2,4-Dinitro-6-nitrosobenzoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a chromophore in spectrophotometric analyses.

Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of herbicides and pesticides, particularly dinitroaniline derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-nitrosobenzoic acid involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dinitro-6-nitrosobenzoic acid with structurally related compounds, emphasizing substituent positions, functional groups, and stability:

Key Observations :

Substituent Effects: Nitroso vs. Nitro: The nitroso group (-NO) in the target compound may increase susceptibility to redox reactions compared to analogs with only nitro groups (-NO₂), as seen in 2-nitroso-5-nitrotoluene . Positional Isomerism: 2,4-Dinitro substitution (meta/para) contrasts with 2,5-dinitrobenzoic acid (ortho/para), altering electronic distribution and solubility.

Stability and Handling :

- Nitrobenzoic acids (e.g., 4-nitrobenzoic acid) are chemically stable under recommended storage conditions . In contrast, nitroso-containing compounds may require protection from UV light and humidity due to higher reactivity .

Applications: While 3,4-dinitrobenzoic acid is utilized in coordination chemistry , the dimethylamino derivative (4-dimethylamino-3,5-dinitrobenzoic acid) serves as a spectroscopic probe . The target compound’s nitroso group could enable unique applications in catalysis or photoactive materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.